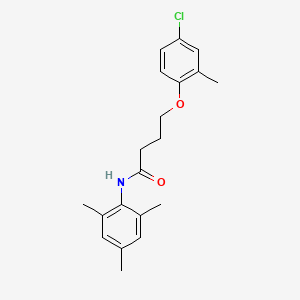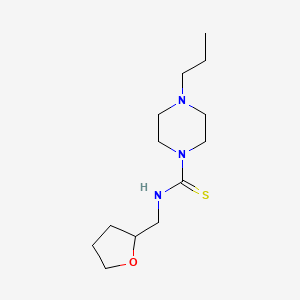![molecular formula C15H21N3OS B10930106 N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10930106.png)
N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a pyrazole ring and a thiophene ring
Preparation Methods
The synthesis of N2-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step reactions. The synthetic route often begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, alkynes, and various catalysts . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
N~2~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles
Scientific Research Applications
N~2~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be explored as a potential drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N2-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N~2~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: This compound also features a pyrazole ring but lacks the thiophene moiety.
Cyclohexanecarboxamide derivatives: These compounds may have similar biological activities but different structural features. The uniqueness of N2-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE lies in its combined pyrazole and thiophene rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3OS |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H21N3OS/c1-6-18-8-13(11(4)17-18)10(3)16-15(19)14-7-9(2)12(5)20-14/h7-8,10H,6H2,1-5H3,(H,16,19) |
InChI Key |
AOTRPUFEFPQGBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC(=C(S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10930031.png)

![1-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-3-propylthiourea](/img/structure/B10930036.png)
![4-[5-[(2-methoxyphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10930038.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B10930040.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(3-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10930042.png)
![2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide](/img/structure/B10930043.png)
![4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10930051.png)

![2-{[(1-ethyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10930082.png)
![N-(2,5-dimethoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930093.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10930095.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10930101.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930115.png)
